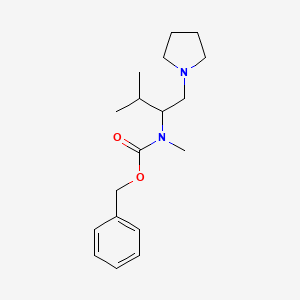![molecular formula C10H11NOS B14748060 N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine](/img/structure/B14748060.png)
N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamine derivatives. These compounds are known for their diverse reactivity and potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The unique structure of this compound, featuring a benzothiepin ring system, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4,5-tetrahydro-1-benzothiepin-5-one with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. This reaction typically proceeds under mild conditions and yields the desired hydroxylamine derivative .
Industrial production methods for this compound may involve more scalable processes, such as catalytic hydrogenation or other catalytic processes that ensure high yield and purity. These methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Chemical Reactions Analysis
N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine, which can further react to form various functionalized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications
Mechanism of Action
The mechanism of action of N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. Molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine can be compared with other similar compounds, such as:
N-[(5Z)-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ylidene]hydroxylamine: This compound has a similar structure but features a benzazepin ring instead of a benzothiepin ring.
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine: This compound contains a benzoxepin ring and shows distinct chemical properties and reactivity compared to the benzothiepin derivative.
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(NZ)-N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H11NOS/c12-11-9-5-3-7-13-10-6-2-1-4-8(9)10/h1-2,4,6,12H,3,5,7H2/b11-9- |
InChI Key |
VFJJDUKSHZJVKP-LUAWRHEFSA-N |
Isomeric SMILES |
C1C/C(=N/O)/C2=CC=CC=C2SC1 |
Canonical SMILES |
C1CC(=NO)C2=CC=CC=C2SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
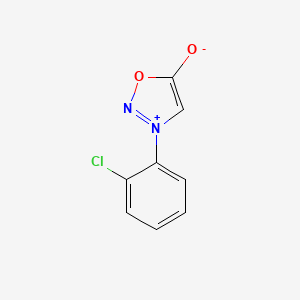
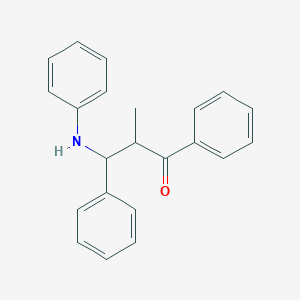
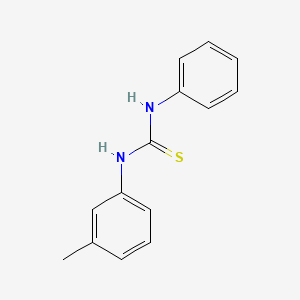


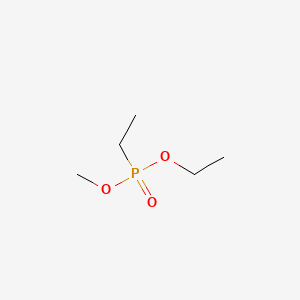


![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
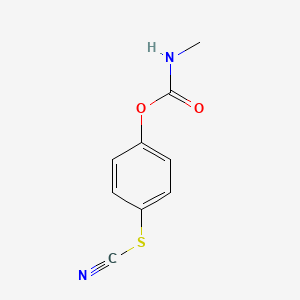
![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
